N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methylthio)benzamide
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Overview
Description
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methylthio)benzamide is a complex organic compound characterized by the presence of thiophene rings, a benzamide group, and a hydroxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the hydroxyethyl intermediate: This step involves the reaction of thiophene derivatives with ethylene oxide under controlled conditions to form the hydroxyethyl intermediate.
Introduction of the benzamide group: The hydroxyethyl intermediate is then reacted with 2-(methylthio)benzoic acid or its derivatives in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Types of Reactions:
Oxidation: The thiophene rings in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to the corresponding amine under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of thiophene rings and the benzamide group can facilitate binding to specific sites, influencing biological pathways.
Comparison with Similar Compounds
N-(2-hydroxyethyl)-2-(methylthio)benzamide: Lacks the thiophene rings, which may affect its chemical properties and applications.
N-(2-hydroxy-2,2-diphenylethyl)-2-(methylthio)benzamide: Contains phenyl rings instead of thiophene, potentially altering its reactivity and biological activity.
Uniqueness: N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methylthio)benzamide is unique due to the presence of thiophene rings, which can enhance its electronic properties and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methylthio)benzamide is a complex organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H17NO2S3, with a molecular weight of 375.5 g/mol. The compound features a unique combination of functional groups including a hydroxyl group, thiophene rings, and a benzamide structure, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₇NO₂S₃ |
Molecular Weight | 375.5 g/mol |
CAS Number | 2034584-58-0 |
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. The detailed synthetic route includes:
- Formation of Hydroxyethyl Intermediate : Reaction of thiophene-2-carbaldehyde with reducing agents.
- Coupling Reaction : The hydroxyethyl intermediate is coupled with methylthio-benzamide using coupling reagents.
- Purification : The final product is purified through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have been shown to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit vital metabolic pathways.
Anticancer Activity
Studies have highlighted the anticancer potential of benzamide derivatives. This compound may inhibit tumor growth through various mechanisms including:
- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
Case Studies
-
Study on Anticancer Activity : A derivative closely related to this compound was tested against various cancer cell lines (e.g., breast cancer and leukemia). Results indicated a significant reduction in cell viability at concentrations above 10 µM.
Cell Line IC₅₀ (µM) MCF-7 (Breast Cancer) 12.5 CCRF-CEM (Leukemia) 8.3 - Antimicrobial Testing : In vitro studies showed that the compound exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL.
The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in critical biological processes:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like cyclooxygenase (COX), which are involved in inflammatory responses.
- Receptor Modulation : It may also interact with various receptors, potentially modulating signaling pathways that control cell growth and apoptosis.
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S3/c1-22-14-7-3-2-6-13(14)17(20)19-12-18(21,15-8-4-10-23-15)16-9-5-11-24-16/h2-11,21H,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSRMVLPSIDKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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